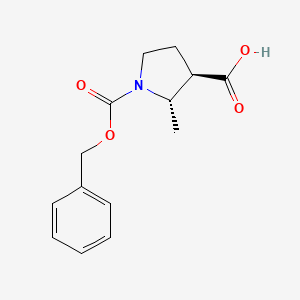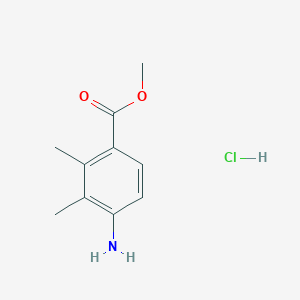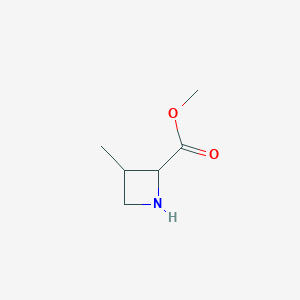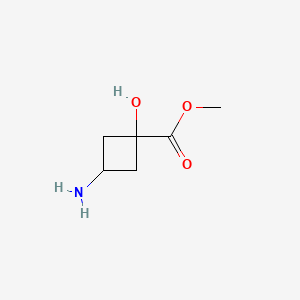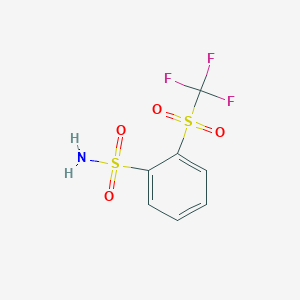
2-(Trifluoromethylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylsulfonyl)benzenesulfonamide is an organic compound with the chemical formula C7H6F3NO2S. It is known for its unique properties and applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of both trifluoromethyl and sulfonamide functional groups, which contribute to its reactivity and usefulness in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethylsulfonyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with trifluoromethylamine. The reaction typically occurs under controlled conditions, often at room temperature or with slight heating, and in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction can be represented as follows:
C6H5SO2Cl+CF3NH2→C6H4(CF3)SO2NH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylsulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-(Trifluoromethylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the sulfonyl group, affecting its reactivity and applications.
4-(Trifluoromethyl)benzenesulfonamide: Positional isomer with different physical and chemical properties.
Benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Uniqueness
2-(Trifluoromethylsulfonyl)benzenesulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct reactivity and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonamide group allows for specific interactions with biological targets .
Properties
CAS No. |
77797-88-7 |
|---|---|
Molecular Formula |
C7H6F3NO4S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(trifluoromethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO4S2/c8-7(9,10)16(12,13)5-3-1-2-4-6(5)17(11,14)15/h1-4H,(H2,11,14,15) |
InChI Key |
YWOIBRYMVLSMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


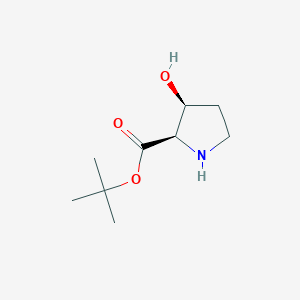
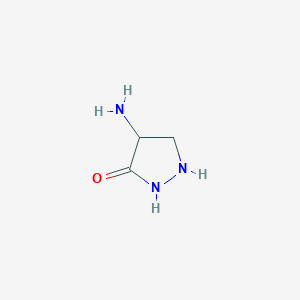

![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)

![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
